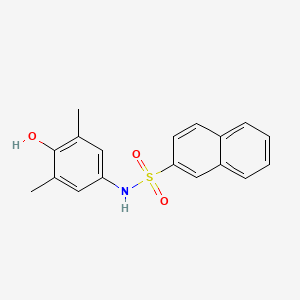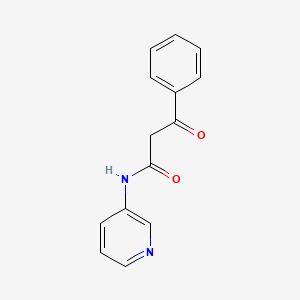![molecular formula C17H12N2O3 B10803383 3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)
3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromen-2-one
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chromen-2-one moiety can be introduced through further cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale syntheses, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Applications De Recherche Scientifique
3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-2-one structure may contribute to its ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the chromen-2-one moiety.
Chromen-2-one: Contains the chromen-2-one structure but does not have the imidazo[1,2-a]pyridine component.
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one is unique due to the combination of the imidazo[1,2-a]pyridine and chromen-2-one moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-6-4-5-11-9-12(17(20)22-16(11)14)13-10-19-8-3-2-7-15(19)18-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIHCHKFYGJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Chlorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B10803313.png)
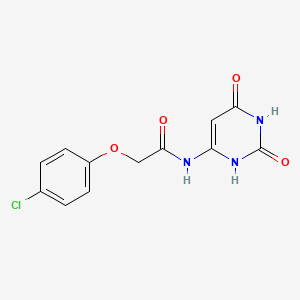
![N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B10803322.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10803325.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B10803333.png)
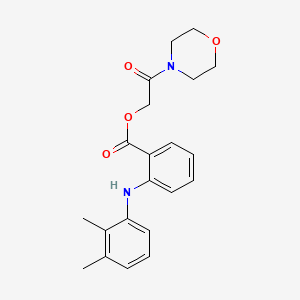
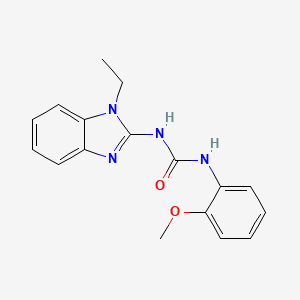
![6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B10803352.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10803354.png)
![4-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylbutan-1-one](/img/structure/B10803367.png)

![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B10803381.png)
